7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one is a chemical compound characterized by its unique spirocyclic structure. This compound features an iodomethyl group attached to a six-membered oxaspiro ring, which is fused to a four-membered cyclobutane ring. The presence of iodine in the molecule makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the iodomethyl group. One common method involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the spirocyclic structure. The iodomethyl group can then be introduced via halogenation reactions using reagents like iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxaspiro ring can lead to the formation of different spirocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The spirocyclic structure may also contribute to the compound’s stability and reactivity, allowing it to interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one: Similar spirocyclic structure but with a nitrogen atom in the ring.
2,6-Diazaspiro[3.4]octan-7-one: Contains two nitrogen atoms in the spirocyclic ring.
Uniqueness
7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one is unique due to its specific combination of an iodomethyl group and an oxaspiro ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11IO2 |
---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
7-(iodomethyl)-6-oxaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C8H11IO2/c9-4-7-3-8(5-11-7)1-6(10)2-8/h7H,1-5H2 |
InChI Key |
VWTKDIGVQWEWTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC12CC(=O)C2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.